1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone
Description
This compound belongs to the class of 6,7-dihydrothieno[3,2-c]pyridine derivatives, characterized by a fused thiophene-pyridine bicyclic core. The structure includes an azetidine ring (a four-membered nitrogen-containing heterocycle) at position 3 of the thienopyridine moiety and an indole-substituted ethanone group. The azetidine ring confers conformational rigidity, while the indole moiety may enhance binding to biological targets via π-π interactions and hydrogen bonding .
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-20(14-22-8-5-15-3-1-2-4-18(15)22)23-12-17(13-23)21-9-6-19-16(11-21)7-10-25-19/h1-5,7-8,10,17H,6,9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDLKEBQYQZJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone, multi-step synthetic routes are employed. One approach involves the following steps:
Synthesis of the 6,7-dihydrothieno[3,2-c]pyridine core by cyclization reactions.
Formation of the azetidine ring through nucleophilic substitution or cyclization.
Attachment of the 1H-indole moiety via coupling reactions, such as Suzuki or Buchwald-Hartwig coupling.
Final functionalization to introduce the ethanone group.
Industrial Production Methods: Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of flow chemistry techniques and continuous processes can enhance scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone undergoes several chemical reactions:
Oxidation: It can undergo oxidation reactions, forming sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert carbonyl groups to alcohols using agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, altering functional groups on the indole or azetidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and transition metal complexes for coupling reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of various functional groups (e.g., halides, amines).
Scientific Research Applications
1-(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound, influencing cellular pathways and biological processes.
Medicine: Explored for its therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone involves interactions with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or proteins, altering their activity or expression.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, affecting cellular processes like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Estimated based on molecular formulas.
(a) Prasugrel (Anti-Platelet Agent)
- Key Differences : Prasugrel substitutes the azetidine-indole system with a cyclopropyl-fluorophenyl group and an acetyloxy moiety. This enhances metabolic stability and P2Y12 receptor affinity .
- Synthetic Route: Involves acylation of the thienopyridine core followed by functionalization with fluorophenyl and cyclopropyl groups .
(b) Spiro Thiazolinone Derivatives
(c) 5-Acyl Thienopyridines
- Functional Role : Acyl groups (e.g., acryloyl) modulate amide bond rotamers, affecting conformational flexibility and binding to enzymes like kinases .
- Synthetic Strategy : Uses Lawesson’s reagent for thioamide formation or allylation for side-chain diversification .
ADME and Toxicity Predictions
- Target Compound : The indole moiety may improve blood-brain barrier penetration, while the azetidine could reduce metabolic degradation compared to larger heterocycles (e.g., piperidine) .
- Prasugrel : Rapid hydrolysis to active metabolite; higher bleeding risk due to irreversible P2Y12 binding .
- Spiro Derivatives : Sulfonyl groups may increase renal excretion but pose solubility challenges .
Biological Activity
The compound 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone represents a complex molecular structure that integrates a thieno-pyridine moiety with an indole derivative. This combination suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and other relevant biological evaluations.
Synthesis
The synthesis of compounds containing the thieno-pyridine structure typically involves multi-step organic reactions. For instance, derivatives of 6,7-dihydrothieno[3,2-c]pyridine can be synthesized through cyclization reactions and subsequent functionalization to attach azetidine and indole groups. The specific synthetic route for the compound has not been extensively documented in available literature but can be inferred from related compounds.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various thieno-pyridine derivatives against cancer cell lines. The compound's structural analogs have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, derivatives with similar scaffolds demonstrated IC50 values ranging from 29 μM to 73 μM against these cell lines .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Structure | Cell Line | IC50 (μM) |
|---|---|---|
| Thiadiazole Derivative 3d | HeLa | 29 |
| Thiadiazole Derivative 3c | MCF-7 | 73 |
| Indolylquinazolinone 3k | MRSA | 0.98 |
Antimicrobial Activity
In addition to cytotoxicity, thieno-pyridine derivatives have exhibited antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, including MRSA and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.98 μg/mL against MRSA, indicating strong antibacterial activity .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Structure | Microorganism | MIC (μg/mL) |
|---|---|---|
| Indolylquinazolinone 3k | MRSA | 0.98 |
| Quinazolinone Derivative | C. albicans | 7.80 |
The mechanism through which these compounds exert their biological effects may involve interaction with specific cellular targets such as DNA or proteins involved in cell proliferation and survival. The presence of the thieno-pyridine moiety may enhance lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies
A notable study focused on a series of thieno-pyridine derivatives assessed for their antiproliferative activities indicated that modifications in the structure significantly influenced their biological activity. The study highlighted that compounds with dual functionalities (e.g., azetidine and indole) often exhibited synergistic effects in inhibiting cancer cell growth .
Q & A
Q. How can researchers optimize the synthesis of 1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone?
Methodological Answer: Synthesis optimization typically involves:
- Stepwise reaction monitoring : Use HPLC or NMR to track intermediates and final product purity .
- Catalyst selection : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) may enhance coupling reactions involving thienopyridine or azetidine moieties .
- Temperature control : Maintain 60–80°C for azetidine ring formation to prevent side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of heterocyclic intermediates .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of indole and azetidine substitution patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .
- HPLC-PDA : Purity assessment (>95%) and detection of trace byproducts (e.g., deacetylated intermediates) .
Q. How can researchers identify biological targets for this compound?
Methodological Answer:
- In silico docking : Use software like AutoDock to predict binding affinity for kinases or GPCRs, leveraging the indole and thienopyridine motifs .
- Literature mining : Cross-reference structurally similar compounds (e.g., thienopyridine derivatives) with known targets like serotonin receptors .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with substituents on the indole (e.g., 5-fluoro) or azetidine (e.g., methyl groups) to assess impact on potency .
- Bioisosteric replacement : Replace the thienopyridine ring with pyrazolo[3,4-d]pyrimidine to evaluate metabolic stability .
- Biological testing : Screen analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to correlate structural changes with cytotoxicity .
Q. What strategies ensure stability of this compound under physiological conditions?
Methodological Answer:
- pH stability assays : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via LC-MS. Thienopyridine rings may hydrolyze in acidic conditions, requiring prodrug strategies .
- Plasma stability tests : Incubate with human plasma (37°C, 1–24 hrs) to assess esterase-mediated cleavage of the ethanone group .
Q. How to resolve contradictions in reaction yield data during scale-up?
Methodological Answer:
- Parameter screening : Use Design of Experiments (DoE) to identify critical factors (e.g., stirring rate, inert gas flow) affecting azetidine ring closure .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of reaction progress .
Q. What enzyme inhibition assays are suitable for studying its mechanism?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
